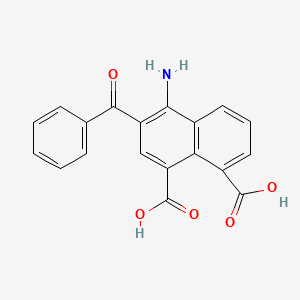
4-Amino-3-benzoylnaphthalene-1,8-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-3-benzoylnaphthalene-1,8-dicarboxylic acid is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of an amino group, a benzoyl group, and two carboxylic acid groups attached to a naphthalene ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-benzoylnaphthalene-1,8-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the nitration of naphthalene followed by reduction to introduce the amino group. The benzoyl group can be introduced through Friedel-Crafts acylation. The carboxylic acid groups are often introduced via oxidation reactions using strong oxidizing agents like potassium permanganate or chromic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, followed by acylation and oxidation. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-benzoylnaphthalene-1,8-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromic acid.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation Products: Quinones.
Reduction Products: Amino derivatives.
Substitution Products: Halogenated or nitrated derivatives.
Scientific Research Applications
4-Amino-3-benzoylnaphthalene-1,8-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-3-benzoylnaphthalene-1,8-dicarboxylic acid involves its interaction with specific molecular targets. The amino and benzoyl groups can form hydrogen bonds and π-π interactions with proteins and nucleic acids, affecting their function. The carboxylic acid groups can participate in acid-base reactions, influencing the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
Naphthalene-1,8-dicarboxylic acid: Lacks the amino and benzoyl groups, making it less reactive.
4-Amino-3-nitronaphthalene-1,8-dicarboxylic acid: Contains a nitro group instead of a benzoyl group, leading to different reactivity and applications.
Uniqueness
4-Amino-3-benzoylnaphthalene-1,8-dicarboxylic acid is unique due to the presence of both amino and benzoyl groups, which enhance its reactivity and potential for forming complex interactions with other molecules. This makes it a valuable compound for various chemical, biological, and industrial applications.
Properties
CAS No. |
92449-20-2 |
|---|---|
Molecular Formula |
C19H13NO5 |
Molecular Weight |
335.3 g/mol |
IUPAC Name |
4-amino-3-benzoylnaphthalene-1,8-dicarboxylic acid |
InChI |
InChI=1S/C19H13NO5/c20-16-11-7-4-8-12(18(22)23)15(11)13(19(24)25)9-14(16)17(21)10-5-2-1-3-6-10/h1-9H,20H2,(H,22,23)(H,24,25) |
InChI Key |
HSTQXMRSKGVHGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C3=C(C(=CC=C3)C(=O)O)C(=C2)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methoxy-2-phenylnaphtho[2,1-D][1,3]oxazole](/img/structure/B14354848.png)

![2-Methyl-1-oxaspiro[5.5]undec-2-en-4-one](/img/structure/B14354859.png)
![{[Fluoro(dimethyl)silyl]methyl}phosphonic dichloride](/img/structure/B14354871.png)
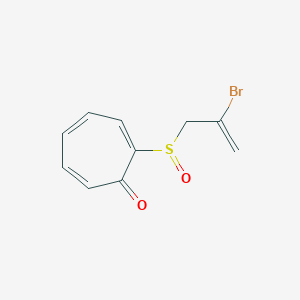
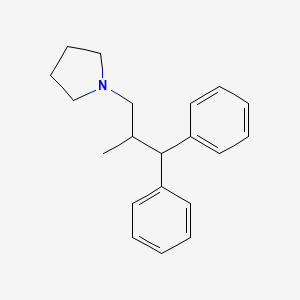
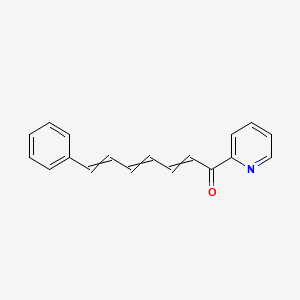
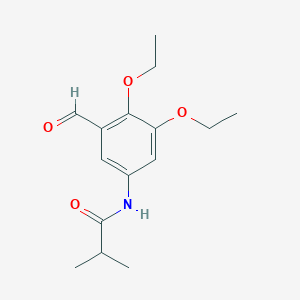
![1-[4-(Aminomethyl)phenyl]-2-(hydroxyimino)propan-1-one](/img/structure/B14354889.png)
![1,1'-[Ethane-1,2-diylbis(sulfinylmethylene)]dibenzene](/img/structure/B14354896.png)
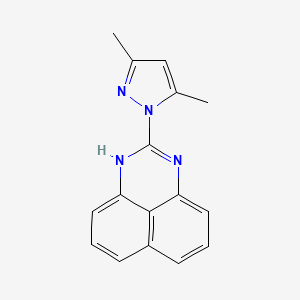
![Methyl 4-[(benzenesulfonyl)amino]-4-oxobutanoate](/img/structure/B14354907.png)
![2-[2-(3-Nitrophenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14354917.png)

